4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis- 4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis-
Brand Name: Vulcanchem
CAS No.: 125080-82-2
VCID: VC20858905
InChI: InChI=1S/C16H26N2O/c1-3-19-12-11-18-10-9-15(17)13(2)16(18)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12,17H2,1-2H3/t13-,15-,16?/m1/s1
SMILES: CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N
Molecular Formula: C16H26N2O
Molecular Weight: 262.39 g/mol

4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis-

CAS No.: 125080-82-2

Cat. No.: VC20858905

Molecular Formula: C16H26N2O

Molecular Weight: 262.39 g/mol

* For research use only. Not for human or veterinary use.

4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis- - 125080-82-2

Specification

CAS No. 125080-82-2
Molecular Formula C16H26N2O
Molecular Weight 262.39 g/mol
IUPAC Name (3R,4R)-1-(2-ethoxyethyl)-3-methyl-2-phenylpiperidin-4-amine
Standard InChI InChI=1S/C16H26N2O/c1-3-19-12-11-18-10-9-15(17)13(2)16(18)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12,17H2,1-2H3/t13-,15-,16?/m1/s1
Standard InChI Key YWENPTPCTWCPKC-CWSLVUQWSA-N
Isomeric SMILES CCOCCN1CC[C@H]([C@H](C1C2=CC=CC=C2)C)N
SMILES CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N
Canonical SMILES CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator